molecular formula C7H13N3O5 B11750104 (3S,5S)-2-(azidomethyl)-6-methoxyoxane-3,4,5-triol

(3S,5S)-2-(azidomethyl)-6-methoxyoxane-3,4,5-triol

Cat. No.: B11750104
M. Wt: 219.20 g/mol
InChI Key: DITZTAYZVSZBCC-UMHUDQCASA-N
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Description

(3S,5S)-2-(azidomethyl)-6-methoxyoxane-3,4,5-triol: is a heterocyclic organic compound It is characterized by the presence of an azidomethyl group and a methoxy group attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-2-(azidomethyl)-6-methoxyoxane-3,4,5-triol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a protected sugar derivative.

    Azidation: The azidomethyl group is introduced through a nucleophilic substitution reaction using sodium azide.

    Methoxylation: The methoxy group is introduced via methylation using a methylating agent like methyl iodide.

    Deprotection: Any protecting groups used during the synthesis are removed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-2-(azidomethyl)-6-methoxyoxane-3,4,5-triol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: The azide group can be reduced to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Products may include aldehydes, ketones, or carboxylic acids.

    Reduction: The major product is the corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3S,5S)-2-(azidomethyl)-6-methoxyoxane-3,4,5-triol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S,5S)-2-(azidomethyl)-6-methoxyoxane-3,4,5-triol involves its interaction with molecular targets such as enzymes or receptors. The azide group can participate in click chemistry reactions, forming stable triazole linkages. The methoxy group may influence the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,5S)-2-(azidomethyl)-6-methoxyoxane-3,4,5-triol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its azidomethyl and methoxy groups make it a versatile compound for various applications.

Properties

Molecular Formula

C7H13N3O5

Molecular Weight

219.20 g/mol

IUPAC Name

(3S,5S)-2-(azidomethyl)-6-methoxyoxane-3,4,5-triol

InChI

InChI=1S/C7H13N3O5/c1-14-7-6(13)5(12)4(11)3(15-7)2-9-10-8/h3-7,11-13H,2H2,1H3/t3?,4-,5?,6+,7?/m1/s1

InChI Key

DITZTAYZVSZBCC-UMHUDQCASA-N

Isomeric SMILES

COC1[C@H](C([C@@H](C(O1)CN=[N+]=[N-])O)O)O

Canonical SMILES

COC1C(C(C(C(O1)CN=[N+]=[N-])O)O)O

Origin of Product

United States

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